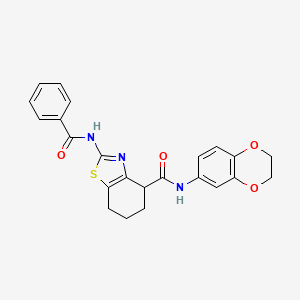

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Descripción

The compound 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a heterocyclic molecule featuring three distinct structural motifs:

- Benzothiazole core: A partially saturated 1,3-benzothiazole ring (4,5,6,7-tetrahydro), which is associated with diverse biological activities, including anti-inflammatory and kinase inhibition.

- Benzodioxin substituent: A 2,3-dihydro-1,4-benzodioxin group attached via a carboxamide linkage. This moiety is structurally similar to bioactive compounds like silybin, a hepatoprotective agent .

Propiedades

IUPAC Name |

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c27-21(14-5-2-1-3-6-14)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-15-9-10-17-18(13-15)30-12-11-29-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12H2,(H,24,28)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREFCUBYMOKBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzamido derivatives, dihydrobenzo[b][1,4]dioxin, and tetrahydrobenzo[d]thiazole precursors. Key steps in the synthesis may include:

Formation of the benzamido group: This can be achieved through the reaction of benzoyl chloride with an amine under basic conditions.

Construction of the dihydrobenzo[b][1,4]dioxin ring: This involves the cyclization of appropriate dihydroxybenzoic acid derivatives.

Assembly of the tetrahydrobenzo[d]thiazole ring: This can be synthesized via the condensation of a thioamide with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxin and benzothiazole moieties. For instance, a related study synthesized sulfonamides incorporating benzodioxane and acetamide structures through reactions involving N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and various acetamides. The products were characterized using techniques such as IR spectroscopy and NMR spectroscopy .

Biological Activities

Enzyme Inhibition

Research has demonstrated that compounds similar to 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide exhibit significant inhibitory effects on various enzymes. Specifically:

- Alpha-glucosidase Inhibition : Compounds derived from the benzodioxine structure have shown substantial inhibitory activity against yeast alpha-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

- Acetylcholinesterase Inhibition : Some derivatives have also been tested against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). While the inhibition was weaker compared to alpha-glucosidase inhibition, it indicates potential neuroprotective properties .

Therapeutic Potential

The compound's structural features suggest several therapeutic applications:

- Diabetes Management : By inhibiting alpha-glucosidase, this compound could help manage postprandial blood sugar levels in diabetic patients.

- Neurodegenerative Diseases : The ability to inhibit AChE suggests that it may be explored as a treatment for Alzheimer's disease or other cognitive disorders.

- Antimicrobial Activity : Preliminary studies indicate that related compounds may possess antimicrobial properties; however, further research is needed to confirm this activity specifically for the target compound.

Case Study 1: Alpha-glucosidase Inhibition

In a recent study evaluating various sulfonamide derivatives containing benzodioxane structures, several compounds exhibited IC50 values in the low micromolar range against alpha-glucosidase. The most potent inhibitors were those with specific substitutions on the benzodioxane ring .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the neuroprotective potential of related compounds against AChE. While the inhibition was less pronounced than for alpha-glucosidase, certain derivatives demonstrated promising results that warrant further exploration in neuropharmacology .

Mecanismo De Acción

The mechanism of action of 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related molecules.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings

Antihepatotoxic Activity: Flavone derivatives with 1,4-dioxane rings (e.g., 4f, 4g) exhibit significant antihepatotoxic activity, comparable to silymarin, by reducing serum enzymes like SGOT and SGPT . The hydroxymethyl group in 4g enhances activity, suggesting polar substituents on the dioxane ring improve efficacy. flavone) could alter metabolic stability or target selectivity.

Structural Influences: Benzothiazole vs. However, flavones (e.g., 4f) benefit from established antioxidant pathways . Substituent Effects: The dimethylaminomethyl group in the pyridine-based compound () may enhance blood-brain barrier penetration, whereas the target compound’s benzamido group could improve solubility or protein binding.

Research Gaps: No activity data exists for the target compound, unlike the validated flavones in . The pyridine derivative () lacks disclosed biological data, emphasizing the need for empirical testing.

Actividad Biológica

The compound 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents to form the desired benzamide derivatives. The process often utilizes polar aprotic solvents such as DMF (dimethylformamide) and employs reagents like lithium hydride as activators to enhance yields and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compounds.

Antidiabetic Potential

Recent studies have highlighted the anti-diabetic properties of related compounds in this class. For instance, a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were evaluated for their ability to inhibit α-glucosidase enzyme activity. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Compounds demonstrating significant inhibition could serve as lead candidates for further development in diabetes therapy .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely documented. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For example:

- Cell Proliferation Inhibition : Studies utilizing the MTT assay demonstrated that certain benzothiazole derivatives significantly inhibited the growth of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound B7 | 1.0 | A431 |

| Compound B7 | 2.0 | A549 |

These results indicate that modifications to the benzothiazole structure can enhance anticancer activity .

Anti-inflammatory Effects

In addition to their anticancer effects, some derivatives have displayed anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes them promising candidates for therapies targeting both cancer and inflammation .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Enzyme Inhibition : The anti-diabetic activity is primarily attributed to the inhibition of α-glucosidase enzymes.

- Cell Cycle Arrest and Apoptosis : Flow cytometry analyses reveal that certain benzothiazole derivatives induce cell cycle arrest and promote apoptosis in cancer cells by activating intrinsic pathways.

- Signaling Pathway Modulation : Western blot assays indicate that these compounds may inhibit critical signaling pathways (e.g., AKT and ERK) involved in cell survival and proliferation .

Case Studies

A few notable case studies highlight the efficacy of benzothiazole derivatives:

- Study on Compound B7 : Evaluated for its dual action against inflammation and cancer; results showed significant inhibition of cell migration and proliferation across multiple cancer cell lines.

- Enzyme Inhibition Studies : Focused on sulfonamide derivatives containing benzodioxane moieties demonstrated promising results in inhibiting specific enzymes linked to metabolic disorders .

Q & A

Basic Synthesis & Optimization

Q: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized? A:

- Key Steps : Multi-step synthesis involves coupling benzamido and benzodioxin moieties via amidation. Critical intermediates are purified via crystallization, and reactions are monitored using thin-layer chromatography (TLC) .

- Optimization : Temperature (60–80°C), solvent choice (DMF for solubility), and reaction time (4–6 hours) are optimized to maximize yields (>70%) and purity (>95%). pH control (neutral to slightly acidic) prevents side reactions .

- Analytical Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity at each step .

Advanced Synthesis: Resolving Yield Contradictions

Q: How can contradictory yields in multi-step syntheses of structurally similar compounds be resolved? A:

- Case Study : Evidence from analogous compounds (e.g., substituted benzothiazoles) shows yields vary from 37% to 70% due to steric/electronic effects of substituents. For example, electron-withdrawing groups reduce nucleophilicity, requiring longer reaction times .

- Methodological Adjustments :

- Solvent polarity adjustments (e.g., ethanol vs. DMF) to stabilize intermediates.

- Catalytic acid (e.g., glacial acetic acid) to accelerate amide bond formation .

- Real-time monitoring via HPLC to identify side products and adjust conditions dynamically .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the compound’s structure? A:

- Core Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxin methylene at δ 4.2–4.5 ppm) and carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da error) .

- Supplementary Methods : IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Characterization: Addressing Spectral Discrepancies

Q: How should researchers address discrepancies in spectroscopic data during characterization? A:

- Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .

- Dynamic NMR : For tautomeric or conformational equilibria (e.g., tetrahydrobenzothiazole ring puckering), variable-temperature studies clarify dynamic behavior .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihydrobenzodioxin conformation) .

Basic Pharmacological Profiling

Q: What in vitro assays are suitable for preliminary evaluation of biological activity? A:

- Enzyme Inhibition Assays :

- Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- IC₅₀ values calculated using dose-response curves (4-parameter logistic model) .

- Cellular Viability : MTT assay in relevant cell lines (e.g., cancer or inflammatory models) .

Advanced Pharmacological Selectivity

Q: How can researchers determine target selectivity against related off-target proteins? A:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP for kinases) to measure Ki values in parallel assays .

- Proteome-Wide Screening : Affinity pulldown coupled with LC-MS/MS identifies off-target interactions .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide mutagenesis studies .

Basic Kinetic Data Interpretation

Q: How should kinetic data from enzyme inhibition studies be interpreted? A:

- Michaelis-Menten Analysis : Plot reaction velocity vs. substrate concentration to determine Km and Vmax. Competitive inhibition shows increased Km; uncompetitive reduces both Km and Vmax .

- Lineweaver-Burk Plots : Linearize data to distinguish inhibition mechanisms (e.g., intersecting lines indicate mixed inhibition) .

Advanced Data Analysis: Handling Variability

Q: What statistical approaches mitigate variability in biological replicates? A:

- Mixed-Effects Models : Account for batch effects (e.g., cell passage number) in dose-response data .

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values in small sample sizes .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Basic Stability Studies

Q: What experimental parameters are critical for assessing compound stability? A:

- pH Stability : Incubate in buffers (pH 1–10) for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Accelerated aging studies (40–60°C) predict shelf-life using Arrhenius kinetics .

Advanced Ecotoxicological Risk Assessment

Q: How can long-term ecological impacts of this compound be evaluated? A:

- Tiered Testing :

- Phase 1 : OECD 301 biodegradability assay (28-day aqueous stability) .

- Phase 2 : Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition .

- Phase 3 : Mesocosm studies to model bioaccumulation in aquatic ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.